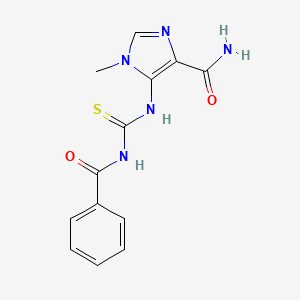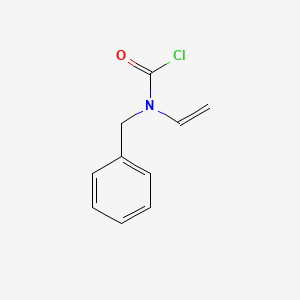
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, also known as BVCC, is a reagent used in organic synthesis. It is an organochlorine compound composed of a benzyl group and a vinyl group linked to a carbamoyl chloride group. BVCC is a useful reagent for the synthesis of a variety of compounds, including amides, peptides, and peptidomimetics. Its low toxicity and good solubility make it an ideal reagent for laboratory experiments.
Aplicaciones Científicas De Investigación
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is used in the synthesis of a variety of compounds for scientific research. It is commonly used to synthesize amides and peptides, which are important building blocks for drug discovery. It is also used to synthesize peptidomimetics, which are molecules that mimic the structure and function of peptides. N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% has been used in the synthesis of peptidomimetics that are used to study enzyme-substrate interactions.
Mecanismo De Acción
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is a reagent that is used to form amides and peptides. The mechanism of action involves the nucleophilic addition of the carbamoyl chloride to the benzyl and vinyl groups. This reaction produces an intermediate, which then undergoes a dehydration reaction to form the desired product.
Biochemical and Physiological Effects
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% may have an effect on the body. For example, peptidomimetics synthesized using N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% have been used to study enzyme-substrate interactions and may have an effect on the body’s biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% in laboratory experiments offers several advantages. It is a low-toxicity reagent, and its good solubility makes it easy to use in a variety of solvents. The reaction is exothermic, which makes it fast and efficient. However, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is a relatively expensive reagent, and it is not suitable for the synthesis of large quantities of compounds.
Direcciones Futuras
The use of N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% in laboratory experiments has a variety of potential applications. It could be used to synthesize compounds for drug discovery, as well as to study enzyme-substrate interactions. It could also be used to synthesize compounds for use in diagnostics and medical imaging. Additionally, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% could be used to synthesize compounds for use in biocatalysis and bioremediation. Finally, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% could be used to synthesize compounds for use in materials science and nanotechnology.
Métodos De Síntesis
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is synthesized from the reaction of benzyl bromide, vinyl bromide, and thionyl chloride. The reaction is carried out in an inert atmosphere, such as argon or nitrogen. The reaction is typically conducted in a solvent such as dichloromethane or toluene. The reaction is exothermic, and the temperature is typically kept below 25°C to prevent side reactions.
Propiedades
IUPAC Name |
N-benzyl-N-ethenylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-12(10(11)13)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWWOXHANCCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN(CC1=CC=CC=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethenylcarbamoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
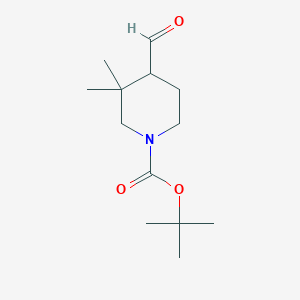




amine](/img/structure/B6292221.png)
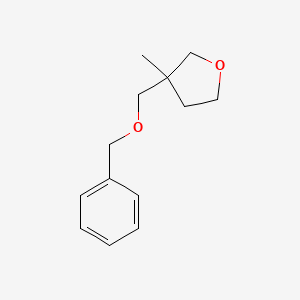
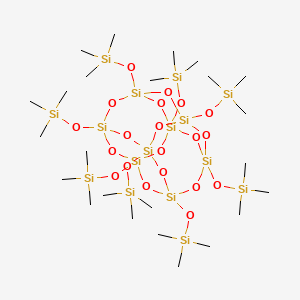
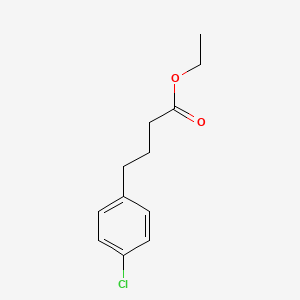


![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
